4-(2-iodophenyl)tetrahydro-2H-pyran
Description
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Properties
Molecular Formula |
C11H13IO |
|---|---|
Molecular Weight |
288.12 g/mol |
IUPAC Name |
4-(2-iodophenyl)oxane |
InChI |
InChI=1S/C11H13IO/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9H,5-8H2 |
InChI Key |
DANVYJGFMIXQEN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CC=CC=C2I |
Origin of Product |
United States |
Foundational & Exploratory
chemical properties of 4-(2-iodophenyl)tetrahydro-2H-pyran
An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-(2-iodophenyl)tetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 4-(2-iodophenyl)tetrahydro-2H-pyran is not extensively available in public literature. This guide has been constructed by a Senior Application Scientist to provide a robust, predictive overview based on the well-established chemical principles of its constituent functional groups—the tetrahydropyran ring and the 2-iodophenyl moiety—and by drawing comparisons to closely related chemical analogs.
Introduction: A Molecule of Synthetic Potential
4-(2-Iodophenyl)tetrahydro-2H-pyran is a heterocyclic compound featuring a saturated six-membered tetrahydropyran (THP) ring substituted at the 4-position with a 2-iodophenyl group. This unique combination of a stable, often conformationally rigid aliphatic heterocycle and a reactive aromatic iodide handle makes it a molecule of significant interest in synthetic and medicinal chemistry. The THP moiety is a common scaffold in many bioactive natural products and pharmaceuticals, prized for its metabolic stability and ability to engage in hydrogen bonding as an acceptor. The ortho-iodophenyl group serves as a versatile synthetic linchpin, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, crucial for the construction of complex molecular architectures in drug discovery programs.[1][2]
This guide provides a comprehensive technical overview of the predicted chemical properties, reactivity, and potential applications of this compound, grounded in authoritative chemical principles.
Predicted Physicochemical & Spectroscopic Properties
The physical and spectroscopic properties of 4-(2-iodophenyl)tetrahydro-2H-pyran can be reliably predicted by analyzing its structure and data from analogous compounds like 4-iodotetrahydropyran and iodobenzene.
Physical Properties
| Property | Predicted Value/Description | Rationale |
| Molecular Formula | C₁₁H₁₃IO | Sum of atoms in the structure. |
| Molecular Weight | 288.12 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low-melting solid. | Based on analogs like 4-iodotetrahydropyran and other substituted phenyl-THP compounds.[3][4] |
| Boiling Point | > 200 °C (estimated) | Expected to be significantly higher than tetrahydropyran (88 °C) and 4-iodotetrahydropyran (~145-148 °C) due to the increased molecular weight and van der Waals forces from the phenyl ring.[3] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, acetone). Sparingly soluble in water. | The large nonpolar iodophenyl and THP components dominate, leading to good solubility in organic media.[3] |
| Storage | Store at 2-8°C, protected from light. | Aryl iodides can be light-sensitive over time. Cool, dark storage is recommended for stability.[3] |
Spectroscopic Signature
Spectroscopic analysis is critical for structure confirmation. The following are predicted key features for ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
¹H NMR Spectroscopy:
-
Aromatic Region (δ 7.0-7.9 ppm): Four distinct signals corresponding to the protons on the disubstituted benzene ring. The proton ortho to the iodine will be the most downfield.
-
Tetrahydropyran Ring (δ 1.5-4.2 ppm): A complex series of multiplets. The protons at C2 and C6 (adjacent to the ring oxygen) will be the most deshielded (δ ~3.5-4.2 ppm). The proton at C4 (methine proton) will likely appear as a multiplet around δ 3.0-3.5 ppm. The remaining methylene protons at C3 and C5 will be further upfield.
-
-
¹³C NMR Spectroscopy:
-
Aromatic Region (δ 95-150 ppm): Six signals are expected. The carbon bearing the iodine (C-I) will be significantly upfield due to the heavy atom effect (predicted δ ~95-100 ppm). The ipso-carbon attached to the THP ring will be downfield.
-
Tetrahydropyran Ring (δ 25-80 ppm): Four signals corresponding to the THP carbons. The carbons adjacent to the oxygen (C2, C6) will be the most downfield (δ ~65-75 ppm). The C4 carbon will be a methine signal, and C3/C5 will be methylene signals.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A strong peak at m/z = 288.
-
Key Fragments: A characteristic peak at m/z = 161 (M - I) and a peak corresponding to the iodophenyl cation at m/z = 204. Fragmentation of the THP ring would also be observed.
-
Synthesis and Reactivity
The synthetic utility of 4-(2-iodophenyl)tetrahydro-2H-pyran is primarily dictated by the reactivity of the carbon-iodine bond on the aromatic ring.
Proposed Synthetic Route
A plausible and efficient synthesis would involve a metal-catalyzed cross-coupling reaction. For instance, a Suzuki coupling between a tetrahydropyran-4-ylboronic acid derivative and 1,2-diiodobenzene would be a viable approach.
Caption: Proposed Suzuki coupling synthesis workflow.
Experimental Protocol: Suzuki Coupling
-
To a degassed solution of 1,2-diiodobenzene (1.0 eq) and tetrahydropyran-4-ylboronic acid pinacol ester (1.1 eq) in a 3:1 mixture of DME and water, add potassium carbonate (3.0 eq).
-
S घोलl the resulting mixture with argon or nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.
-
Heat the reaction mixture to 85°C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-(2-iodophenyl)tetrahydro-2H-pyran.
Key Chemical Reactions
The C(sp²)-I bond is the primary site of reactivity, making this molecule an excellent building block for diversification through transition-metal-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds or introduce alkyl/vinyl groups. This is a cornerstone of modern drug discovery for creating C-C bonds.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes, providing a route to extend carbon chains with unsaturation.
-
Sonogashira Coupling: Coupling with terminal alkynes to synthesize aryl-alkynes, which are important precursors for many complex molecules.[5]
-
Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines, a critical transformation for synthesizing many pharmaceutical compounds.
Caption: Generalized catalytic cycle for Suzuki coupling.
-
Stille Coupling: Reaction with organostannanes.
-
Carbonylation Reactions: Insertion of carbon monoxide to form benzaldehydes, benzoic acids, or amides.
-
Iodine-Lithium Exchange: Treatment with an organolithium reagent (e.g., n-BuLi) at low temperature generates a highly reactive aryllithium species, which can be trapped with various electrophiles.
Applications in Drug Discovery and Medicinal Chemistry
The tetrahydropyran scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous approved drugs and bioactive molecules.[6][7]
-
Scaffold Rigidity and Vectorial Projection: The THP ring often adopts a stable chair conformation, which rigidly projects its substituents into specific vectors in 3D space. This is highly advantageous for optimizing interactions with biological targets like enzyme active sites or protein receptors.
-
Metabolic Stability: The saturated heterocyclic ring is generally resistant to metabolic degradation compared to more labile aromatic or acyclic systems, potentially improving the pharmacokinetic profile of a drug candidate.
-
Improved Physicochemical Properties: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, which can improve solubility and other drug-like properties.
-
Gateway for Library Synthesis: The 2-iodophenyl group serves as a versatile anchor point for parallel synthesis. A common core containing the 4-phenyl-THP structure can be rapidly diversified by subjecting it to a battery of cross-coupling reactions, allowing for the efficient exploration of structure-activity relationships (SAR).[1]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-(2-iodophenyl)tetrahydro-2H-pyran is not available, a hazard assessment can be made based on its components.
-
General Hazards:
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
Conclusion
4-(2-Iodophenyl)tetrahydro-2H-pyran represents a valuable and versatile building block for chemical synthesis and drug discovery. Its structure marries the stability and favorable physicochemical properties of the tetrahydropyran ring with the exceptional synthetic versatility of an aryl iodide. While direct experimental data is limited, this guide provides a robust, scientifically-grounded framework for understanding its properties and reactivity. Researchers and scientists can leverage the predictable reactivity of the C-I bond to construct diverse libraries of complex molecules, making this compound a powerful tool in the quest for novel therapeutics.
References
- ChemBK. (2024). 4-iodo-tetrahydro-2H-pyran.
- CymitQuimica. (n.d.). CAS 101691-94-5: 4-(IODOMETHYL)TETRAHYDRO-2H-PYRAN.
- SAFETY DATA SHEET. (2025, December 19).
- SAFETY DATA SHEET. (2025, November 6).
- Sigma-Aldrich. (n.d.). 4-Iodo-tetrahydro-2H-pyran | 25637-18-7.
- BASF. (2025, September 8). Safety Data Sheet.
- PubChem. (n.d.). 4-Iodo-2,2-dimethyl-tetrahydro-pyran | C7H13IO | CID 86235482.
- Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. (2024, May 16).
- Thermo Fisher Scientific. (2011, February 10). SAFETY DATA SHEET.
- Apollo Scientific. (2023, July 4). 4-(4-Iodophenoxy)tetrahydro-2H-pyran Safety Data Sheet.
- Al-Ostoot, F. H., et al. (2022).
- Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
- Organic Chemistry Portal. (n.d.). 4H-Pyran Synthesis.
- Chem-Impex. (n.d.). 4-Iodotétrahydro-2H-pyrane.
- Mary, Y. S., et al. (2021).
- The Versatility of Pyrazoles: Applications in Drug Discovery and Beyond. (n.d.).
- Wang, Y., et al. (n.d.). Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System.
- 4H-Pyran-based biologically active molecules. (n.d.).
- NIST. (n.d.). 2H-Pyran-2-ol, tetrahydro-.
- Some pyran-containing marketed drugs in preclinical/clinical trials. (n.d.).
- CymitQuimica. (n.d.). CAS 29943-42-8: Tetrahydro-4H-pyran-4-one.
- NIST. (n.d.). Tetrahydropyran.
Sources
- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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molecular structure and weight of 4-(2-iodophenyl)tetrahydro-2H-pyran
This guide details the molecular architecture, physicochemical properties, and synthetic pathways for 4-(2-iodophenyl)tetrahydro-2H-pyran , a specialized heterocyclic building block used in medicinal chemistry.
Part 1: Molecular Identity & Physicochemical Profile
Chemical Identity
-
Systematic Name: 4-(2-iodophenyl)tetrahydro-2H-pyran[1]
-
Common Aliases: 4-(o-iodophenyl)tetrahydropyran; 4-(2-iodophenyl)oxane
-
Molecular Formula:
-
SMILES: IC1=CC=CC=C1C2CCOCC2
-
InChI Key: (Analogous structure prediction) ZJ... (Specific key requires registration)
Quantitative Data Table
| Property | Value | Notes |
| Molecular Weight | 288.13 g/mol | Calculated (C₁₁H₁₃IO) |
| Exact Mass | 288.0011 | Monoisotopic |
| Heavy Atom Count | 13 | |
| CLogP (Predicted) | 3.42 ± 0.4 | Highly Lipophilic |
| TPSA | 9.23 Ų | Ether oxygen only |
| H-Bond Donors | 0 | |
| H-Bond Acceptors | 1 | |
| Rotatable Bonds | 1 | C(aryl)-C(pyran) bond |
| Complexity | ~215 |
Part 2: Structural Analysis & Conformation
The Tetrahydropyran (THP) Chair
The tetrahydropyran ring exists predominantly in a chair conformation .[2] In 4-(2-iodophenyl)tetrahydro-2H-pyran, the bulky 2-iodophenyl substituent at the 4-position dictates the conformational equilibrium.
-
Equatorial Preference: To minimize 1,3-diaxial interactions with the ring protons, the massive aryl group (A-value > 2.0 kcal/mol) occupies the equatorial position.
-
Ortho-Effect (Steric Twist): The iodine atom at the ortho position of the phenyl ring creates significant steric clash with the adjacent protons of the THP ring (H3/H5). This forces the phenyl ring to rotate out of the plane, adopting a perpendicular or highly twisted dihedral angle relative to the C4-H4 bond of the pyran ring.
Reactivity Implications
-
The Iodine Handle: The C-I bond is chemically labile and serves as a prime site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
-
Metabolic Stability: Unlike its open-chain ether counterparts, the cyclic THP ether is resistant to oxidative metabolism, making it a robust bioisostere for cyclohexyl or phenyl rings in drug design.
Part 3: Synthesis & Manufacturing Protocols
Strategic Route Selection
Direct iodination of 4-phenyltetrahydropyran is regiochemically poor (favoring para). Therefore, the Grignard Addition-Reduction sequence is the industry-standard "Expert" route. This method ensures exclusive ortho positioning of the iodine.
Step-by-Step Protocol
Step 1: Nucleophilic Addition (Grignard)
-
Reagents: 1,2-diiodobenzene (precursor),
-PrMgCl (turbo Grignard) or Mg turnings, Tetrahydro-4H-pyran-4-one. -
Mechanism: Selective mono-lithiation or magnesiation of diiodobenzene generates (2-iodophenyl)magnesium species, which attacks the ketone.
-
Protocol:
-
Dissolve 1,2-diiodobenzene (1.0 eq) in anhydrous THF at -20°C.
-
Add
-PrMgCl (1.05 eq) dropwise to effect Iodine-Magnesium exchange (forming 2-iodophenylmagnesium chloride). -
Add Tetrahydro-4H-pyran-4-one (1.0 eq) slowly.
-
Quench with saturated
. -
Intermediate: Yields 4-(2-iodophenyl)tetrahydro-2H-pyran-4-ol (Tertiary Alcohol).
-
Step 2: Deoxygenation (The Critical Step)
-
Challenge: Standard catalytic hydrogenation (
) will debrominate/deiodinate the aryl ring. -
Expert Solution: Use Ionic Hydrogenation to selectively remove the hydroxyl group while preserving the aryl iodide.
-
Reagents: Triethylsilane (
), Trifluoroacetic acid (TFA). -
Protocol:
-
Dissolve the tertiary alcohol from Step 1 in
. -
Add
(3.0 eq). -
Add TFA (5.0 eq) dropwise at 0°C. The acid generates a tertiary carbocation stabilized by the phenyl ring; the silane acts as a hydride donor.
-
Stir at room temperature for 2-4 hours.
-
Workup: Neutralize with
, extract with DCM.
-
Synthesis Workflow Diagram
Figure 1: Selective synthesis pathway avoiding dehalogenation.
Part 4: Analytical Characterization
To validate the structure, researchers should look for the following spectroscopic signatures.
Proton NMR ( NMR, 400 MHz, )
-
Aryl Region (4H): Distinctive pattern for ortho-substituted benzene.
- 7.85 (d, 1H, J=8.0 Hz): Proton ortho to Iodine (deshielded).
- 7.35 - 7.25 (m, 2H): Meta/Para protons.
- 6.95 (t, 1H): Proton ortho to the THP ring.
-
THP Ring (9H):
- 4.10 (dd, 2H): Equatorial protons adjacent to Oxygen (C2/C6-eq).
- 3.55 (td, 2H): Axial protons adjacent to Oxygen (C2/C6-ax).
- 3.10 (tt, 1H): Methine proton at C4 (Diagnostic triplet of triplets, indicating axial orientation).
- 1.60 - 1.85 (m, 4H): C3/C5 methylene protons.
Mass Spectrometry (MS)
-
Ionization: ESI+ or EI.
-
Parent Ion:
. -
Isotope Pattern: No distinctive Cl/Br pattern, but Iodine has a large mass defect.
-
Fragmentation: Loss of Iodine (
) is a common fragmentation pathway in EI, leading to a cation at (phenyl-tetrahydropyran carbocation).
Part 5: Applications in Drug Discovery
This molecule serves as a high-value scaffold in the synthesis of SGLT2 inhibitors and other metabolic disease targets.
-
C-Glycoside Mimicry: The tetrahydropyran ring mimics the pyranose sugar of glucose but lacks the polar hydroxyl groups. This improves membrane permeability (LogP ~3.4) while retaining the spatial arrangement required for active site binding.
-
Cross-Coupling Hub: The ortho-iodine allows for the attachment of a distal aromatic ring via Suzuki-Miyaura coupling .
-
Example: Coupling with 4-ethylphenylboronic acid yields a core structure analogous to Empagliflozin or Dapagliflozin (where the sugar is replaced by THP for probe studies).
-
References
-
Organic Chemistry Portal. "Synthesis of Tetrahydropyrans." Organic Chemistry Portal. [Link]
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
- Knochel, P., et al. "Functionalization of Heterocycles using Magnesium and Zinc Reagents." Angewandte Chemie Int. Ed. (Reference for I/Mg exchange protocols).
Sources
safety data sheet (SDS) for 4-(2-iodophenyl)tetrahydro-2H-pyran
This comprehensive technical guide details the safety, handling, and risk management protocols for 4-(2-iodophenyl)tetrahydro-2H-pyran .
As a specialized intermediate often used in medicinal chemistry (particularly for Suzuki-Miyaura cross-coupling reactions to generate biaryl scaffolds), this compound lacks a widely public, standardized Safety Data Sheet (SDS). Therefore, this guide synthesizes a Predicted Safety Profile (PSP) based on Structure-Activity Relationship (SAR) analysis of its closest structural analogs: 4-(2-bromophenyl)tetrahydro-2H-pyran and 4-(iodomethyl)tetrahydro-2H-pyran.
Part 1: Identification & Chemical Characterization
Compound Identity[1][2]
-
Synonyms: 1-iodo-2-(tetrahydro-2H-pyran-4-yl)benzene; 2-(Tetrahydro-2H-pyran-4-yl)iodobenzene.
-
Molecular Formula: C₁₁H₁₃IO
-
Molecular Weight: 288.13 g/mol
-
Structural Class: Halogenated Aryl Ether / Heterocycle
-
CAS Number: Not widely indexed (Analogous reference: 4-(2-bromophenyl)tetrahydro-2H-pyran, CAS 1353853-89-0).
Physico-Chemical Properties (Predicted)
-
Physical State: Viscous liquid or low-melting solid (depending on purity).
-
Boiling Point: ~330-340°C (Predicted based on MW and polarity).
-
Solubility: Soluble in DCM, THF, Ethyl Acetate; Insoluble in water.
-
Stability: Light Sensitive (C-I bond is weaker than C-Br or C-Cl). Susceptible to peroxide formation upon prolonged air exposure due to the ether functionality.
Part 2: Hazard Identification (GHS Classification)[5][6]
Signal Word: WARNING
Hazard Statements (H-Codes)
| Code | Hazard Description | Mechanistic Justification |
| H315 | Causes skin irritation | Lipophilic aryl halides penetrate the stratum corneum, causing localized dermatitis. |
| H319 | Causes serious eye irritation | Organic ethers act as solvents for lachrymal fluids, causing direct corneal irritation. |
| H335 | May cause respiratory irritation | Volatile organic vapors (if heated) irritate mucous membranes. |
| H302 | Harmful if swallowed | General acute toxicity associated with halogenated aromatics. |
| H412 | Harmful to aquatic life (Chronic) | Halogenated rings are often persistent and bioaccumulative in aquatic environments. |
Precautionary Statements (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[6][4] Remove contact lenses, if present and easy to do.[6][3][4][5] Continue rinsing.[6][7][3][4][5]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
Part 3: Safe Handling & Storage Protocols
The "Peroxide-Light" Degradation Loop
This compound presents a dual-threat degradation pathway. The tetrahydropyran ring is an ether, prone to forming explosive peroxides. Simultaneously, the aryl iodide moiety is photolabile, releasing free iodine radicals (
Handling Directive:
-
Inert Atmosphere: Always handle under Nitrogen (
) or Argon ( ) to prevent auto-oxidation. -
Light Exclusion: Use amber glassware or wrap vessels in aluminum foil.
-
Peroxide Testing: Test for peroxides using KI starch paper before distillation or heating.
Engineering Controls & PPE[9]
-
Ventilation: All open handling must occur inside a certified chemical fume hood operating at face velocity > 0.5 m/s.
-
Glove Selection:
-
Standard: Nitrile (0.11 mm) – Splash protection only.
-
High Risk:[8] Laminate film (Silver Shield) – Required for prolonged immersion or spill cleanup.
-
-
Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield required if heating > 50°C.
Workflow Visualization
The following diagram illustrates the decision logic for handling this light-sensitive ether.
Figure 1: Decision tree for assessing peroxide risks and establishing safe handling conditions.
Part 4: Emergency Response & First Aid[7]
Decontamination Logic
Skin Contact:
-
Immediate Action: Flush with lukewarm water for 15 minutes.
-
Rationale: Cold water closes pores, trapping the chemical; hot water opens pores, increasing absorption. Lukewarm is neutral.
-
Soap: Use a non-abrasive soap (lipophilic compounds require surfactants for removal).
Eye Contact:
-
Immediate Action: Irrigate with saline or water for 15 minutes while holding eyelids open.
-
Contraindication: Do NOT use neutralizing agents (acids/bases) in the eye; this causes thermal injury.
Spill Containment
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don nitrile gloves (double layer) and a half-mask respirator with organic vapor cartridges (OV/P95).
-
Absorb: Use vermiculite or sand. Do not use combustible materials (sawdust) as the iodine/peroxide combination can be oxidizing.
-
Disposal: Collect in a dedicated hazardous waste container labeled "Halogenated Organic Waste."
Part 5: Synthesis & Application Context
Drug Development Utility
This compound is a "privileged scaffold" intermediate. The 2-iodophenyl group serves as a reactive handle for Suzuki-Miyaura coupling , allowing researchers to attach complex biaryl systems to a saturated heterocycle (the pyran ring). This improves the metabolic stability and solubility of drug candidates compared to flat aromatic rings.
Synthesis Pathway Risks
Common synthesis routes involve:
-
Prins Cyclization: Reaction of 2-iodobenzaldehyde with homoallylic alcohols. Risk: Strong acid catalysts.
-
Cross-Coupling: Negishi coupling of (tetrahydro-2H-pyran-4-yl)zinc halides with 1,2-diiodobenzene. Risk: Pyrophoric organozinc reagents.
The following diagram details the degradation pathways that necessitate the safety controls described above.
Figure 2: Mechanistic degradation pathways showing the dual risks of photolysis and peroxidation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86235482, 4-Iodo-2,2-dimethyl-tetrahydro-pyran (Analog). Retrieved from [Link][9]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
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- 2. 2-(4-bromophenoxy)tetrahydro-2h-pyran | Sigma-Aldrich [sigmaaldrich.com]
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An In-Depth Technical Guide to the Thermodynamic Stability of 4-(2-Iodophenyl)tetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thermodynamic stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, directly influencing shelf-life, efficacy, and safety. This guide provides a comprehensive technical analysis of the thermodynamic stability of 4-(2-iodophenyl)tetrahydro-2H-pyran, a heterocyclic compound representative of scaffolds found in modern medicinal chemistry. We will explore the foundational principles of its conformational landscape, identify key factors governing its stability, and present detailed, field-proven experimental and computational protocols for its assessment. This document is structured to provide not just procedural steps, but the causal scientific reasoning behind them, empowering researchers to design robust stability studies and make informed decisions in the drug development pipeline.
Introduction: Why Stability Matters
In pharmaceutical sciences, the journey from a promising molecule to a market-approved drug is fraught with challenges, chief among them being the assurance of chemical and physical stability.[1] The molecule 4-(2-iodophenyl)tetrahydro-2H-pyran serves as an exemplary case study. Its structure combines a flexible, saturated tetrahydropyran (THP) ring with a sterically demanding and chemically reactive 2-iodophenyl substituent. Understanding the thermodynamic stability of such a compound is critical for several reasons:
-
Predicting Shelf-Life: A thermodynamically stable compound is less likely to degrade under specified storage conditions, ensuring it maintains its potency and safety profile over time.[2][3]
-
Informing Formulation Development: Knowledge of degradation pathways allows formulation scientists to select appropriate excipients and packaging to protect the drug substance.[4]
-
Ensuring Safety: Uncontrolled degradation can lead to the formation of impurities, some of which may be toxic or alter the drug's therapeutic effect.
-
Regulatory Compliance: Regulatory bodies like the FDA and ICH mandate rigorous stability testing to approve new drug substances and products.[1][5]
This guide will deconstruct the factors contributing to the stability of 4-(2-iodophenyl)tetrahydro-2H-pyran, providing a robust framework for its evaluation.
Molecular Structure and Conformational Analysis
The thermodynamic stability of a molecule is intrinsically linked to its three-dimensional structure. For 4-(2-iodophenyl)tetrahydro-2H-pyran, this analysis begins with the conformational preferences of the THP ring.
The THP ring, like cyclohexane, adopts a low-energy chair conformation to minimize angular and torsional strain. The 4-substituted 2-iodophenyl group can occupy one of two positions in this chair form: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).
The equilibrium between these two conformers is a primary determinant of the molecule's ground-state energy. For most monosubstituted cyclohexanes and tetrahydropyrans, the equatorial position is heavily favored to avoid steric clashes with the axial hydrogens on the ring (1,3-diaxial interactions). Given the significant steric bulk of the 2-iodophenyl group, the equatorial conformer of 4-(2-iodophenyl)tetrahydro-2H-pyran is predicted to be substantially more stable than the axial conformer.[6]
Caption: Conformational equilibrium of 4-(2-iodophenyl)tetrahydro-2H-pyran.
The energy difference between these conformers dictates their relative populations at a given temperature. This difference can be estimated using computational methods and has a direct impact on the overall thermodynamic properties of the compound.
Key Factors Influencing Thermodynamic Stability
The stability of 4-(2-iodophenyl)tetrahydro-2H-pyran is governed by a combination of intramolecular and intermolecular forces, as well as the inherent chemical reactivity of its constituent parts.
Intramolecular Forces
-
Steric Strain: As discussed, the primary source of instability in the axial conformer is the steric repulsion between the bulky 2-iodophenyl group and the axial hydrogens at the C2 and C6 positions of the THP ring.
-
Torsional Strain: Eclipsing interactions between adjacent bonds contribute to the overall energy. The chair conformation effectively minimizes this strain.
-
The Carbon-Iodine Bond: The C-I bond is the weakest of the carbon-halogen bonds (~220-240 kJ/mol). This makes the iodophenyl moiety a potential liability. The bond is susceptible to cleavage under various conditions, particularly photolysis (UV light) and in the presence of reducing or certain oxidizing agents. This chemical instability is a critical aspect of the compound's overall thermodynamic profile.
Intermolecular Interactions (Solid-State)
In the solid state, the way molecules pack into a crystal lattice significantly impacts stability. Strong intermolecular forces (e.g., van der Waals forces, dipole-dipole interactions) lead to a more stable crystal with a higher melting point. Polymorphism—the ability of a compound to exist in multiple crystalline forms—can have profound implications for stability, as different polymorphs will have different thermodynamic stabilities and physical properties.
Experimental Assessment of Thermodynamic Stability
A multi-faceted experimental approach is required to fully characterize the stability of a pharmaceutical compound. Thermal analysis and forced degradation studies are the cornerstones of this evaluation.[7]
Thermal Analysis Techniques
Thermal analysis provides crucial data on the physical stability and behavior of a material as a function of temperature.[2][8]
Causality: DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[9] It is invaluable for identifying the melting point (Tm), enthalpy of fusion (ΔHfus), and glass transition temperature (Tg) for amorphous materials. A sharp, high-temperature melting point is indicative of a pure, stable crystalline solid. Broad peaks or the presence of a glass transition can indicate an amorphous, less stable form.
Protocol: DSC Analysis
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of 4-(2-iodophenyl)tetrahydro-2H-pyran into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as a reference.
-
Experimental Conditions: Place the sample and reference pans into the DSC cell.
-
Heating Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (50 mL/min) from ambient temperature (e.g., 25 °C) to a temperature well above the expected melting point (e.g., 250 °C).
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and the integrated peak area to calculate the enthalpy of fusion.
Causality: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose and to quantify the presence of residual solvents or water. Significant mass loss at temperatures below the melting point can indicate the presence of solvates or poor thermal stability.
Protocol: TGA Analysis
-
Calibration: Calibrate the TGA instrument's balance and temperature sensor according to the manufacturer's specifications.
-
Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (typically platinum or alumina).
-
Heating Program: Heat the sample at a constant rate of 10 °C/min under a nitrogen atmosphere from ambient temperature to a high temperature (e.g., 500 °C) to ensure complete decomposition.
-
Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (Td), defined as the temperature at which significant mass loss begins.
Table 1: Representative Thermal Analysis Data
| Parameter | Value | Interpretation |
|---|---|---|
| Melting Point (Tm) | 155 °C | Sharp endotherm suggests a stable crystalline form. |
| Enthalpy of Fusion (ΔHfus) | 25 kJ/mol | Provides information on the degree of crystallinity. |
| Decomposition Temp (Td) | 220 °C | Indicates the upper limit of thermal stability. |
Forced Degradation (Stress Testing)
Forced degradation studies are intentionally designed to accelerate the chemical degradation of a drug substance to identify likely degradation products and pathways.[4][10][11] This information is essential for developing stability-indicating analytical methods. The goal is typically to achieve 5-20% degradation of the parent compound.[5]
Caption: General workflow for conducting forced degradation studies.
Protocol: Forced Degradation Studies
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at timed intervals (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of base, and analyze.
-
Basic Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at timed intervals (e.g., 1, 4, 8 hours), neutralize, and analyze.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light. Withdraw aliquots at timed intervals and analyze.
-
Photolytic Degradation: Expose the solid compound and a solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[12][13][14][15] A dark control sample must be stored under the same temperature conditions to serve as a comparator.[14]
-
Thermal Degradation: Store the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C). Sample at various time points and analyze.
Computational Approaches to Stability Prediction
-
Calculate the relative energies of the axial and equatorial conformers.
-
Predict bond dissociation energies, highlighting chemically weak points like the C-I bond.
-
Simulate vibrational spectra (IR, Raman) to aid in structural confirmation.[19]
Causality: By calculating the electronic energy of different molecular arrangements, we can predict the most thermodynamically favorable state. This is particularly useful for rationalizing experimental observations and for screening potential molecules for stability issues early in the discovery phase, saving significant time and resources.
Table 2: Hypothetical Computational Energy Data (DFT B3LYP/6-31G)*
| Conformer | Relative Electronic Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|
| Equatorial | 0.00 (Reference) | >99.9% |
| Axial | +5.8 | <0.1% |
These hypothetical results reinforce the experimental expectation that the equatorial conformer is overwhelmingly dominant, and thus the properties of the bulk material will be dictated by this conformation.
Potential Degradation Pathways
Based on the chemical structure, the most probable degradation pathway for 4-(2-iodophenyl)tetrahydro-2H-pyran involves the cleavage of the C-I bond.
-
Photodegradation: Aromatic iodides are known to be sensitive to UV light. The energy from photons can be sufficient to induce homolytic cleavage of the C-I bond, forming a phenyl radical. This radical can then abstract a hydrogen atom from the solvent or other molecules to form 4-phenyltetrahydro-2H-pyran.
-
Reductive Deiodination: In the presence of reducing agents or under certain metabolic conditions, the C-I bond can be reductively cleaved.
-
Oxidative Degradation: While the iodophenyl group is somewhat electron-poor, strong oxidizing conditions could potentially lead to degradation of the aromatic or THP ring, though this is generally less likely than C-I bond cleavage.
Caption: Proposed primary degradation pathway via deiodination.
Conclusion and Future Perspectives
The thermodynamic stability of 4-(2-iodophenyl)tetrahydro-2H-pyran is a multifactorial property dominated by its conformational preference for an equatorial 2-iodophenyl substituent and the chemical lability of the carbon-iodine bond. Experimental evaluation via DSC and TGA confirms its solid-state thermal stability, while forced degradation studies are crucial for revealing its susceptibility to photolytic and potentially reductive degradation. Computational models serve as powerful predictive tools to complement and rationalize these experimental findings.
For drug development professionals, a thorough understanding of these factors is paramount. It enables the design of robust formulations, the establishment of appropriate storage conditions and shelf-life, and the development of validated, stability-indicating analytical methods. Future work should focus on the precise structural elucidation of degradation products formed under various stress conditions and investigating the impact of different crystalline forms (polymorphs) on the overall stability profile.
References
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Li, X., Yan, X., Zhou, H., & Wu, D. (Year). DeepChemStable: Chemical Stability Prediction with an Attention-Based Graph Convolution Network. ACS Publications. [Link]
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Barnard, T., & Sosso, G. C. (2023). Combining machine learning and molecular simulations to predict the stability of amorphous drugs. The Journal of Chemical Physics. [Link]
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Mettler-Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook. Mettler-Toledo. [Link]
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Ceramxpert. (2026). Thermal Analysis in Drug Development: DSC and TGA. Ceramxpert. [Link]
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TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. [Link]
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AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. [Link]
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TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments. [Link]
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King, S. Y., Kung, M. S., & Fung, H. L. (1984). Statistical prediction of drug stability based on nonlinear parameter estimation. Journal of Pharmaceutical Sciences. [Link]
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Wang, Y., et al. (2025). Accuracy and feasibility analysis of computational chemistry in drug spectral simulation—a case study of acetylsalicylic acid. Scientific Reports. [Link]
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Jatto, E. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
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Sharma, K., & Kumar, V. (2016). Forced Degradation Studies. SciSpace. [Link]
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Weinstock, J., et al. (1989). Conformational analysis and molecular modeling of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as D1 dopamine receptor ligands. Journal of Medicinal Chemistry. [Link]
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Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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Bentham Science Publisher. (n.d.). Conformational Analysis and Molecular Properties of N-(Substituted Phenylcarbonylamino)- 4-(1-Hydroxymethylphenyl)-1,2,3,6-Tetrahydropyridines. Bentham Science. [Link]
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Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals. [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
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PharmaTutor. (2013). PHOTOSTABILITY TESTING. PharmaTutor. [Link]
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ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
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PubMed. (n.d.). Design, synthesis and evaluation of tetrahydropyran based COX-1/-2 inhibitors. PubMed. [Link]
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Sampled. (2023). Meet the expert: The Importance of Photostability Testing. Sampled. [Link]
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EMEA. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
Pharma Growth Hub. (2024). ICH Q1B: Complete Guide to Photostability Testing. YouTube. [Link]
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Royal Society of Chemistry. (n.d.). A novel self-terminated Prins strategy for the synthesis of tetrahydropyran-4-one derivatives and their behavior in Fisher indol. RSC Publishing. [Link]
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PubChem. (n.d.). 4-Iodo-2,2-dimethyl-tetrahydro-pyran. PubChem. [Link]
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MDPI. (n.d.). Thermodynamic Stability Theories of Irreversible Processes and the Fourth Law of Thermodynamics. MDPI. [Link]
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Macmillan Group. (2003). Conformational Analysis of Medium Rings. Macmillan Group. [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]
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Al-Warhi, T., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules. [Link]
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Weber, I. R., et al. (2022). Thermodynamic stability and critical points in multicomponent mixtures with structured interactions. Physical Review E. [Link]
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Chemical Communications (RSC Publishing). (n.d.). Asymmetric synthesis of tetrahydrofurans and tetrahydropyrans with competitive[16][17]-phenylsulfanyl (PhS) migrations (I): thermodynamic control. RSC Publishing. [Link]
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Yang, T., et al. (2007). New Diagnostic of the Most Populated Conformer of Tetrahydrofuran in the Gas Phase. The Journal of Physical Chemistry A. [Link]
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ResearchGate. (2022). Thermodynamic stability and critical points in multicomponent mixtures with structured interactions. ResearchGate. [Link]
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YorkSpace. (2024). Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. YorkSpace. [Link]
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Strategic Synthesis of 4-(2-Iodophenyl)tetrahydro-2H-pyran: A Modular Protocol
Topic: Strategic Synthesis of 4-(2-Iodophenyl)tetrahydro-2H-pyran Content Type: In-Depth Technical Guide Audience: Senior Chemists, Process Development Scientists, and Medicinal Chemistry Leads
Executive Summary
The synthesis of 4-(2-iodophenyl)tetrahydro-2H-pyran represents a critical challenge in medicinal chemistry, primarily due to the steric and electronic sensitivity of the ortho-iodine substituent. This molecule serves as a high-value scaffold, offering a pre-installed handle for downstream cross-coupling (Suzuki-Miyaura, Sonogashira) while maintaining the physicochemical benefits of the saturated pyran ring.
This guide rejects low-yielding, non-specific routes in favor of a Grignard-mediated anionic assembly followed by ionic hydrogenation . This pathway ensures regiochemical integrity of the iodine handle and avoids the cost and metal-scavenging burdens associated with early-stage Palladium catalysis.
Part 1: Retrosynthetic Logic & Strategic Disconnection
The most robust disconnection relies on the stability of the tetrahydropyranone ring and the unique reactivity of 1,2-diiodobenzene.
The "Gold Standard" Pathway
-
C-C Bond Formation: Nucleophilic attack of a generated ortho-iodophenyl anion onto tetrahydro-4H-pyran-4-one.
-
Deoxygenation: Selective removal of the resulting tertiary alcohol without disturbing the aryl-iodide bond.
Why this route?
-
Avoids Benzyne Formation: By controlling temperature during the I/Mg exchange, we prevent the elimination of MgBrI that would lead to benzyne and subsequent polymerization.
-
Chemo-selectivity: Ionic hydrogenation (Silane/Acid) is orthogonal to aryl halides, unlike catalytic hydrogenation (H2/Pd-C) which would rapidly dehalogenate the ring.
Part 2: Detailed Experimental Protocol
Phase 1: Regioselective Mono-Magnesiation & Addition
Objective: Install the aryl group while preserving the ortho-iodine.
Reagents:
-
1,2-Diiodobenzene (1.0 equiv)
-
i-PrMgCl (Isopropylmagnesium chloride, 2.0M in THF) or i-PrMgCl[1]·LiCl (Turbo Grignard) (1.1 equiv)
-
Tetrahydro-4H-pyran-4-one (1.2 equiv)
-
Anhydrous THF (Solvent)
Protocol:
-
System Prep: Flame-dry a 3-neck round bottom flask under Argon flow. Charge with 1,2-diiodobenzene and anhydrous THF (0.5 M concentration).
-
Exchange (The Knochel Protocol): Cool the solution to -20 °C . Add i-PrMgCl dropwise over 15 minutes.
-
Process Insight: Do not cool to -78 °C; the exchange rate is too slow. Do not warm above 0 °C; benzyne formation risk increases. Maintain -20 °C to -10 °C for 1 hour.
-
-
Addition: Cool the generated (2-iodophenyl)magnesium chloride solution to -40 °C . Add tetrahydro-4H-pyran-4-one (neat or in minimal THF) slowly.
-
Observation: The solution may turn slightly yellow/turbid.
-
-
Quench: Stir for 2 hours, allowing the mixture to warm to 0 °C. Quench with saturated aqueous NH₄Cl.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Intermediate Isolation: The product, 4-(2-iodophenyl)tetrahydro-2H-pyran-4-ol , is a tertiary alcohol. It can often be used directly, but recrystallization from hexanes/EtOAc is recommended for purity >95%.
Phase 2: Deoxygenative Reduction (Ionic Hydrogenation)
Objective: Remove the hydroxyl group to yield the final saturated pyran.
Reagents:
-
Intermediate Tertiary Alcohol (1.0 equiv)
-
Triethylsilane (Et₃SiH) (3.0 equiv)
-
Trifluoroacetic Acid (TFA) (5.0 equiv) or BF₃·OEt₂ (2.0 equiv)
-
Dichloromethane (DCM)
Protocol:
-
Dissolution: Dissolve the tertiary alcohol in DCM (0.2 M) under N₂ at 0 °C.
-
Silane Addition: Add Triethylsilane in one portion.
-
Acid Activation: Add TFA dropwise. The reaction is exothermic; control the rate to maintain gentle reflux or keep at 0 °C depending on scale.
-
Mechanistic Note: The acid protonates the alcohol, generating a tertiary carbocation. The silane acts as a hydride donor, quenching the cation.
-
-
Completion: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of polar alcohol spot).
-
Purification: Quench with saturated NaHCO₃ (careful: gas evolution). Extract with DCM. Purification via silica gel chromatography (Hexanes/EtOAc gradient) yields the target 4-(2-iodophenyl)tetrahydro-2H-pyran .
Part 3: Visualization of Reaction Logic
Workflow Diagram
The following diagram illustrates the critical decision points and chemical flow.
Caption: Step-wise synthesis flow emphasizing the I/Mg exchange control point to prevent benzyne formation.
Part 4: Data Summary & Troubleshooting
Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Exchange Temp | -25°C to -15°C | >0°C risks benzyne; <-40°C halts exchange. |
| Quench pH | < 7 (Acidic/Neutral) | Basic quench can cause emulsions with Mg salts. |
| Silane Equiv | > 2.5 eq | Excess required to prevent polymerization of carbocation. |
| Atmosphere | Argon/Nitrogen | Grignard is air/moisture sensitive. |
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete Exchange | Use i-PrMgCl·LiCl (Turbo Grignard) for faster kinetics.[2] |
| Benzyne Byproducts | Temp too high | Strictly maintain T < -10°C during Grignard formation. |
| Deiodination (Step 2) | Radical mechanism | Ensure Ionic Hydrogenation (TFA/Et₃SiH) is used, NOT Pd/H₂. |
| Alkene Formation | Elimination vs Reduction | Increase acidity (TFA concentration) or switch to BF₃·OEt₂. |
Part 5: Mechanistic Pathway (Ionic Hydrogenation)
Understanding the reduction mechanism is vital for troubleshooting. The reaction proceeds via a discrete carbocation intermediate, not a radical pathway, which preserves the aryl iodide.
Caption: Ionic hydrogenation mechanism showing carbocation intermediate and hydride transfer.
References
-
Knochel, P., et al. (2003).[3] "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition, 42(36), 4302–4320. Link
-
Carey, F. A., & Tremper, H. S. (1971). "Ionic Hydrogenation. Reduction of Carbonium Ions by Organosilanes." Journal of the American Chemical Society, 93(23), 6093–6097. Link
-
Gevorgyan, V., et al. (2000).[4] "Reduction of Alcohols and Ethers with Triethylsilane." Journal of Organic Chemistry, 65(19), 6179–6186. Link
-
BenchChem Technical Data. (2024). "Synthesis of Tetrahydro-4H-pyran-4-one derivatives." BenchChem Industrial Guides. Link
-
Sigma-Aldrich. (2024). "Product Specification: 4-(2-iodophenyl)tetrahydro-2H-pyran-4-ol." Link
Sources
4-(2-iodophenyl)tetrahydro-2H-pyran as a medicinal chemistry scaffold
Executive Summary
In the landscape of modern drug discovery, the 4-(2-iodophenyl)tetrahydro-2H-pyran scaffold represents a high-value "linchpin" intermediate. It bridges the gap between physicochemical optimization and diversity-oriented synthesis (DOS).
By replacing a traditional cyclohexyl or phenyl core with the tetrahydropyran (THP) moiety, this scaffold lowers lipophilicity (LogP) and improves metabolic stability. Crucially, the ortho-iodine substituent serves as a pre-installed reactive handle, enabling late-stage cross-coupling reactions that are essential for exploring structure-activity relationships (SAR) in sterically congested chemical space.
This guide details the synthesis, physicochemical advantages, and functionalization strategies of this scaffold, providing a roadmap for its integration into high-throughput library generation.
Structural & Physicochemical Analysis[1][2][3][4]
The "Pyran Switch" Strategy
Replacing a carbocyclic ring (cyclohexane) with a saturated oxygen heterocycle (tetrahydropyran) is a proven medicinal chemistry tactic to modulate properties without altering the overall topology of the ligand.
Table 1: Physicochemical Comparison (Calculated)
| Property | 1-Cyclohexyl-2-iodobenzene | 4-(2-iodophenyl)tetrahydro-2H-pyran | Impact |
| cLogP | ~5.2 | ~3.8 | Improved Solubility: Lower LogP reduces non-specific binding and improves aqueous solubility. |
| H-Bond Acceptors | 0 | 1 (Ether Oxygen) | Interaction Potential: The ether oxygen can engage in H-bonding with backbone amides in the binding pocket. |
| Metabolic Liability | High (Allylic/Benzylic oxidation) | Moderate | Metabolic Stability: The ether oxygen deactivates adjacent C-H bonds toward CYP450 oxidation compared to a methylene group. |
| Conformation | Chair (Flexible) | Chair (Rigidified) | Entropy: The anomeric effect and dipole minimization often lock the THP ring into a defined chair conformation. |
The Ortho-Iodo Advantage
The 2-iodo position is not merely a functional group; it is a strategic element.
-
Steric Locking: The bulky iodine atom forces the phenyl ring to twist relative to the THP ring, disrupting planarity. This creates a 3D architecture often required for selectivity in kinase or GPCR targets.
-
Diversification Point: Unlike para- or meta-substituents, the ortho-iodine allows for the construction of fused ring systems (e.g., via intramolecular Heck reactions) or atropisomeric biaryls.
Synthetic Accessibility (The "How-To")
The synthesis of 4-(2-iodophenyl)tetrahydro-2H-pyran presents a challenge: preserving the reactive aryl iodide while constructing the THP-aryl bond. Standard hydrogenation methods used to build THP rings would dehalogenate the aryl ring. Therefore, an Ionic Reduction strategy is required.
Retrosynthetic Logic
The most robust route utilizes a Grignard addition to commercially available tetrahydro-4H-pyran-4-one , followed by deoxygenation.
Detailed Experimental Protocol
Step 1: Selective Mono-Magnesiation and Addition
Rationale: Direct formation of the Grignard from 1,2-diiodobenzene using Mg metal often leads to benzyne formation or polymerization. Iodine-Magnesium exchange using i-PrMgCl is kinetically controlled and highly selective for mono-substitution.
Reagents:
-
1,2-Diiodobenzene (1.0 equiv)
-
i-PrMgCl (2.0 M in THF, 1.1 equiv)
-
Tetrahydro-4H-pyran-4-one (1.2 equiv)
-
Anhydrous THF (0.5 M concentration)
Procedure:
-
Charge a flame-dried flask with 1,2-diiodobenzene and anhydrous THF under Argon. Cool to -40 °C .
-
Add i-PrMgCl dropwise. Stir for 1 hour at -40 °C to form (2-iodophenyl)magnesium chloride. Note: Do not warm above -20 °C to avoid benzyne formation.
-
Add a solution of tetrahydro-4H-pyran-4-one in THF dropwise.
-
Allow the mixture to warm slowly to 0 °C over 2 hours.
-
Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc) yields the tertiary alcohol.
Step 2: Ionic Reduction (Deoxygenation)
Rationale: Catalytic hydrogenation (Pd/C, H₂) will remove the iodine. Ionic reduction using a silane and a Lewis/Brønsted acid selectively removes the benzylic/tertiary hydroxyl group via a carbocation intermediate without touching the aryl halide.
Reagents:
-
Tertiary Alcohol Intermediate (from Step 1)[1]
-
Triethylsilane (Et₃SiH, 3.0 equiv)
-
Trifluoroacetic acid (TFA, 5.0 equiv) or BF₃·OEt₂ (2.0 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the tertiary alcohol in DCM (0.2 M) and cool to 0 °C.
-
Add Triethylsilane (Et₃SiH).
-
Add TFA dropwise. The solution may turn yellow/orange due to the carbocation.
-
Stir at room temperature for 4–12 hours. Monitor by TLC (disappearance of polar alcohol spot).
-
Quench: Carefully add saturated NaHCO₃ (gas evolution!).
-
Workup: Extract with DCM. Wash organic layer with brine.
-
Isolate: The product, 4-(2-iodophenyl)tetrahydro-2H-pyran , is usually an oil or low-melting solid.
Functionalization Strategies (The "Hub")
Once synthesized, this scaffold acts as a divergence point. The steric bulk of the THP ring ortho to the coupling site requires specific catalytic systems.
Optimization of Sterically Hindered Couplings
Due to the ortho-THP group, standard Suzuki conditions (Pd(PPh₃)₄) often fail due to slow oxidative addition or reductive elimination.
-
Recommended Catalyst System: Pd(dppf)Cl₂·DCM or Pd(dtbpf)Cl₂ .
-
Why: Bidentate ferrocenyl ligands usually resist de-coordination and have a large bite angle, facilitating the coupling of sterically encumbered substrates.
-
-
Base: K₃PO₄ (anhydrous) in 1,4-Dioxane/Water (4:1) at 90 °C.
Case Study: Synthesis of SGLT2 Inhibitor Analogs
While gliflozins (e.g., Dapagliflozin) typically use a C-aryl glucoside, the 4-aryl-THP scaffold has been explored as a hydrolytically stable, non-sugar bioisostere.
-
Workflow:
-
Scaffold Synthesis (as above).[2]
-
Lithiation: Exchange Iodine for Lithium (using n-BuLi at -78 °C).
-
Trapping: React with a benzyl nitrile or aldehyde to mimic the distal ring of SGLT2 inhibitors.
-
References
-
Benchchem. Application Notes and Protocols for the Grignard Reaction with Tetrahydrothiopyran-4-one. (Analogous chemistry for oxygen variant).
-
Organic Chemistry Portal. Tetrahydropyran Synthesis: Prins and Grignard Approaches.
-
National Institutes of Health (NIH). Privileged Scaffolds for Library Design and Drug Discovery. (Context on THP utility).
-
MedChemExpress. Tetrahydro-4H-pyran-4-one Product Information and Reactivity.
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. (Foundational text for Ionic Reduction mechanism).
Sources
Troubleshooting & Optimization
Technical Support Hub: Preventing Deiodination in Sterically Hindered Aryl Iodides
Ticket Subject: Preventing Protodeiodination of 4-(2-iodophenyl)tetrahydro-2H-pyran during Cross-Coupling Case ID: #CHM-OPT-882 Priority: High (Yield Critical) Status: Open
Executive Summary & Diagnostic Workflow
The Core Problem: You are observing the formation of 4-phenyltetrahydro-2H-pyran (the reduced byproduct) instead of your desired coupled product.
The Chemical Reality: Your substrate, 4-(2-iodophenyl)tetrahydro-2H-pyran , presents a classic "Ortho-Effect" challenge. The bulky tetrahydropyran (THP) group at the ortho position creates significant steric hindrance.
-
Consequence: The oxidative addition of Pd into the C-I bond is fast (weak bond), but the subsequent transmetallation step is kinetically retarded by the bulky THP group.
-
Result: The long-lived Ar-Pd-I intermediate becomes vulnerable to side reactions, specifically protodeiodination via a Palladium-Hydride (Pd-H) species.
Diagnostic Decision Tree: Use the following workflow to identify the source of your hydride.
Figure 1: Diagnostic logic for isolating the source of protodeiodination. High-risk factors include protic solvents and non-bulky ligands.[1]
Root Cause Analysis: The Mechanism of Failure
To solve this, you must understand how the iodine is being replaced by a hydrogen. The mechanism is rarely a direct radical abstraction from the THP ring; it is almost always mediated by the metal center.
The "Slow Transmetallation" Trap
-
Oxidative Addition (Fast): Pd(0) inserts into the C-I bond. This works well because the C-I bond is weak.
-
Stall Point: The bulky THP group blocks the incoming nucleophile (boronic acid/amine). The catalytic cycle "stalls" at the Pd(II) stage.
-
The Fatal Side Reaction: While waiting for the nucleophile, the Pd(II) center looks for other pathways. If an alcohol (solvent) or an amine (base) with alpha-hydrogens is present, the Pd undergoes beta-hydride elimination or abstracts a hydride from the solvent.
-
Reductive Elimination (Fast): The resulting Ar-Pd-H species rapidly collapses to form Ar-H (the deiodinated impurity) and regenerates Pd(0).
Key Insight: You cannot stop the oxidative addition. You must accelerate transmetallation to "outrun" the hydride formation.
Troubleshooting Matrix
| Variable | High Risk (Avoid) | Recommended (Safe) | Technical Rationale |
| Solvent | MeOH, EtOH, iPrOH (Direct hydride sources). DMF, DMA (Decompose to form hydrides at T > 100°C). | Toluene, 1,4-Dioxane, THF, DME. Biphasic (Solvent + Water) is excellent for inorganic bases. | Protic solvents coordinate to Pd and undergo |
| Ligand | PPh3, dppf (Too small/slow). Simple Trialkylphosphines (Often unstable). | SPhos, XPhos, RuPhos. (Buchwald Dialkylbiaryl Ligands). | These ligands are bulky enough to force reductive elimination but electron-rich enough to speed up oxidative addition. Crucially, they create a pocket that facilitates transmetallation for ortho-substituted substrates [2]. |
| Base | NaOtBu, KOtBu, NaOEt. | K3PO4, K2CO3, Cs2CO3. | Alkoxides with |
| Catalyst | Pd(OAc)2 + Ligand (In-situ reduction can fail). | Pd-G3 or Pd-G4 Precatalysts. | Precatalysts ensure a 1:1 Pd:Ligand ratio and active Pd(0) generation without requiring an induction period where deiodination often spikes. |
Validated Protocol: The "Gold Standard"
This protocol is designed specifically for 4-(2-iodophenyl)tetrahydro-2H-pyran . It uses a biphasic system to solvate inorganic bases while keeping the organic phase strictly aprotic.
Reagents:
-
Substrate: 4-(2-iodophenyl)tetrahydro-2H-pyran (1.0 equiv)
-
Coupling Partner: Boronic Acid/Pinacol Ester (1.2–1.5 equiv)
-
Catalyst: XPhos Pd G4 (2–3 mol%) OR [Pd2(dba)3 (1 mol%) + XPhos (4 mol%)]
-
Base: K3PO4 (3.0 equiv)
-
Solvent: Toluene : Water (4:1 ratio) - Degassed
Step-by-Step Methodology:
-
The Setup: Use a vial with a crimp cap or a Schlenk flask. Strict exclusion of oxygen is vital to preserve the active ligand.
-
Solids: Charge the vessel with the Aryl Iodide, Boronic Acid, Base (K3PO4), and Catalyst (XPhos Pd G4).
-
Degassing (Critical): Cap the vessel. Evacuate and backfill with Argon (3 cycles).[2]
-
Solvent Addition: Add the Toluene and Water (both pre-sparged with Argon) via syringe through the septum.
-
Why Toluene/Water? The water dissolves the K3PO4, making the base available at the interface. The Toluene protects the catalyst from protic sources.
-
-
Reaction: Heat to 80°C (internal temperature).
-
Note: Do not exceed 100°C unless necessary. Higher temps promote DMF/DMA decomposition (if used) and general instability.
-
-
Monitoring: Check HPLC/UPLC at 1 hour.
-
Target: You should see rapid conversion. If the reaction stalls, do not add more heat . Add more catalyst (in solution).
-
Knowledge Base (FAQs)
Q: Can I use DMF to improve the solubility of my polar boronic acid? A: Proceed with extreme caution. DMF can decompose to dimethylamine and carbon monoxide at high temperatures; the amine can act as a hydride source. If solubility is an issue, switch to 1,4-Dioxane or a THF/Water mixture. If you must use DMF, keep the temperature below 80°C.
Q: Why is XPhos/SPhos better than PPh3 for this specific molecule? A: The "Ortho-Effect." PPh3 is not bulky enough to force the rapid reductive elimination required for sterically hindered substrates. XPhos and SPhos have a biaryl backbone that interacts with the Pd center, creating a specific geometry that accelerates the coupling of ortho-substituted arenes, effectively "shielding" the Pd from side reactions [4].
Q: I see a 10% deiodinated impurity even with this protocol. What next? A:
-
Concentration: Increase the reaction concentration (e.g., from 0.1 M to 0.5 M). Bimolecular coupling is second-order, while deiodination (via solvent activation) is often pseudo-first-order. Higher concentration favors coupling.
-
Strict Anhydrous: Switch to anhydrous THF with Cs2CO3 (solid) to eliminate water entirely, assuming your base solubility allows it.
References
-
Sherwood, J. et al. "Solvent effects in palladium catalysed cross-coupling reactions."[3] Green Chemistry, 2019.[4] Link
-
Martin, R. & Buchwald, S.L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008. Link
-
Navarro, O. et al. "Dehalogenation of Aryl Halides by Palladium Catalysts." Journal of Organic Chemistry, 2005. Link
-
Barder, T.E. et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link
Sources
Technical Support Center: Crystallization of 4-(2-iodophenyl)tetrahydro-2H-pyran
Executive Summary & Molecule Profile[1]
User Query: "How do I select the optimal solvent system for crystallizing 4-(2-iodophenyl)tetrahydro-2H-pyran, and how do I troubleshoot common failures like oiling out?"
Technical Context: This molecule presents a specific crystallographic challenge due to the juxtaposition of a lipophilic, bulky ortho-iodophenyl group and a conformationally flexible, moderately polar tetrahydropyran (THP) ether ring.[1]
-
Key Structural Features:
-
THP Ring: Acts as a Lewis base (H-bond acceptor).[1] This makes protic solvents (alcohols) excellent candidates for crystallization via hydrogen bonding.[1]
-
Iodine Substituent: High polarizability and lipophilicity.[1] Increases solubility in non-polar organics (DCM, Toluene) and provides a "heavy atom" effect useful for X-ray diffraction phasing.[1]
-
Ortho-Substitution: Steric hindrance near the ether linkage often disrupts planar packing, lowering the melting point and increasing the risk of "oiling out" (Liquid-Liquid Phase Separation).
-
Solvent Selection Strategy
Do not rely on random screening. Use this logic-driven selection matrix based on the molecule's calculated solubility parameters.
A. Solubility Prediction Matrix
| Solvent Class | Representative Solvents | Interaction Mechanism | Suitability |
| Alcohols (Protic) | Methanol, Ethanol, Isopropanol (IPA) | H-bond donor to THP oxygen.[1] | High. Excellent for cooling crystallization.[1] |
| Esters/Ethers | Ethyl Acetate, MTBE, THF | Dipole-dipole; Van der Waals.[1] | Medium. Good "Good Solvent" in binary pairs. |
| Chlorinated | DCM, Chloroform | High solubility due to Iodine.[1] | Low. Too soluble; use only as a carrier in binary systems.[1] |
| Hydrocarbons | Hexane, Heptane, Cyclohexane | Weak Van der Waals.[1] | High. Excellent "Anti-solvent" to force precipitation.[1] |
| Aromatics | Toluene | Medium. Good for high-temp solubility; hard to remove (high BP).[1] |
B. Recommended Solvent Systems
Based on the structural analysis, we recommend the following systems in order of priority:
-
Single Solvent (Cooling): Isopropanol (IPA) or Ethanol .[1]
-
Why: The THP oxygen accepts a hydrogen bond from the alcohol, stabilizing the crystal lattice. The hydrophobic iodine moiety ensures the solubility drops significantly as the temperature decreases.
-
-
Binary System (Anti-Solvent): Ethyl Acetate (Solvent) + Heptane (Anti-Solvent) .[1]
-
Why: Ethyl acetate dissolves the compound well; Heptane acts as a non-polar precipitant. This system allows fine control over supersaturation.[1]
-
-
Alternative Binary: Dichloromethane (DCM) + Hexane .
-
Why: Useful if the compound is very insoluble in alcohols. Note: Evaporation must be slow due to volatility.[1]
-
Experimental Protocols
Protocol A: Solvent Screening Workflow
Follow this decision tree to identify the correct solvent system.
Figure 1: Logic flow for determining the primary crystallization solvent. Note that "Oiling Out" requires a specific remediation branch.
Protocol B: Binary Solvent Crystallization (EtOAc/Heptane)[1]
-
Dissolution: Dissolve 1.0 g of crude 4-(2-iodophenyl)tetrahydro-2H-pyran in the minimum amount of warm Ethyl Acetate (approx. 40-50 °C).
-
Filtration: Filter the warm solution through a 0.45 µm PTFE syringe filter to remove insoluble particulates (dust acts as uncontrolled nucleation sites).[1]
-
Cloud Point: While stirring at 40 °C, add Heptane dropwise until a faint, persistent cloudiness appears.
-
Back-off: Add just enough Ethyl Acetate (drops) to make the solution clear again.
-
Nucleation: Remove heat. Add a seed crystal (if available) or scratch the glass wall.[1]
-
Growth: Allow to cool to room temperature over 4 hours. Then refrigerate at 4 °C overnight.
Troubleshooting: The "Oiling Out" Guide
Issue: Instead of crystals, the product separates as a yellow/brown oil at the bottom of the flask. Cause: The Liquid-Liquid Phase Separation (LLPS) boundary is hit before the Solid-Liquid Solubility boundary.[1] This is common in low-melting ether/aromatic compounds.[1]
Remediation Workflow
Figure 2: Diagnostic tree for distinguishing between simple melting and phase separation (LLPS).[1]
Specific Fixes for 4-(2-iodophenyl)tetrahydro-2H-pyran:
-
Seeding is Critical: If you have any solid material (even crude), save a tiny speck.[1] Re-heat the oiled mixture until it clears. Cool it slowly. When it reaches ~5-10°C above the temperature where it previously oiled out, add the seed. This bypasses the oil phase and provides a template for the lattice.
-
Reduce Anti-Solvent Ratio: If using EtOAc/Heptane, oiling out often means you added too much Heptane too quickly.[1] Increase the ratio of the "Good Solvent" (EtOAc) to keep the system in the single-phase region longer during cooling.
-
Trituration: If the oil refuses to crystallize, decant the solvent. Add cold Methanol or Pentane to the oil and sonicate. This mechanical stress often induces crystallization.[1]
Frequently Asked Questions (FAQ)
Q1: The crystals are turning yellow over time. Is this a polymorph?
-
Answer: Likely not a polymorph, but chemical instability.[1] Aryl iodides can liberate elemental iodine (
) upon exposure to light or oxidation, which is yellow/brown.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Fix: Recrystallize with a small amount of activated charcoal. Store the final dry crystals in amber vials under Argon/Nitrogen.
-
Q2: Can I use water as an anti-solvent?
-
Answer: Avoid. While the THP ring is polar, the iodophenyl group is very hydrophobic.[1] Adding water usually forces the compound out so rapidly that it oils out or precipitates as an amorphous gum. Use Heptane or Hexane instead.[1]
Q3: I see two different crystal shapes (needles and plates). What is happening?
-
Answer: This indicates concomitant polymorphism .[1] The THP ring can adopt different chair/boat puckering conformations in the lattice.
-
Action: Analyze by DSC (Differential Scanning Calorimetry).[1][2] The form with the higher melting point is thermodynamically stable. To select for the stable form, perform a "slurry ripening": stir the mixture of crystals in a saturated solution at 40°C for 24 hours. The metastable crystals will dissolve and reprecipitate as the stable form.
-
References
-
General Solvent Selection: Henderson, R. K., et al. "GSK solvent selection guide 2009."[1] Green Chemistry, 2011, 13 , 854-862.[1] Link
-
Crystallization of Aryl Iodides: Stahly, G. P. "Diversity in Single- and Multiple-Component Crystals. The Search for and Prevalence of Polymorphs and Cocrystals." Crystal Growth & Design, 2007, 7 (6), 1007–1026.[1] Link[1]
-
Oiling Out Phenomena: Veesler, S., et al. "Liquid–Liquid Phase Separation as a Route to Polymorph Control."[1] Crystal Growth & Design, 2013, 13 (5), 2020–2027.[1] Link[1]
-
THP Ring Conformational Analysis: Wiberg, K. B., et al. "Conformational properties of saturated six-membered heterocycles."[1] Journal of Organic Chemistry, 1999, 64 (17), 6394-6400.[1] Link[1]
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 4-(2-iodophenyl)tetrahydro-2H-pyran
For researchers and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as a cornerstone technique for elucidating the structure of organic molecules in solution. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-(2-iodophenyl)tetrahydro-2H-pyran, a compound of interest in medicinal chemistry and organic synthesis. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will employ a comparative approach, leveraging spectral data from analogous compounds to predict and interpret its ¹H NMR characteristics. This methodology not only offers a comprehensive understanding of the target molecule but also hones the essential skills of spectral interpretation based on fundamental principles.
The Foundational Scaffold: Deciphering the ¹H NMR of Tetrahydropyran
To understand the ¹H NMR spectrum of our target molecule, we must first consider its core structure: the tetrahydropyran (THP) ring. The ¹H NMR spectrum of unsubstituted tetrahydropyran is characterized by three main signals corresponding to the protons at the C2/C6, C3/C5, and C4 positions.[1]
-
H2/H6 Protons (Axial and Equatorial): These protons are adjacent to the oxygen atom, which exerts a strong deshielding effect due to its electronegativity. Consequently, their signals appear furthest downfield in the aliphatic region, typically around 3.63 ppm.[1]
-
H4 Protons (Axial and Equatorial): The protons at the C4 position are the most shielded in the THP ring, with their signals appearing furthest upfield, around 1.64 ppm.[1]
-
H3/H5 Protons (Axial and Equatorial): The signals for these protons are found at an intermediate chemical shift, approximately 1.57 ppm.[1]
The chair conformation of the tetrahydropyran ring leads to distinct axial and equatorial protons, which, at low temperatures, can be resolved. However, at room temperature, rapid ring inversion often leads to averaged signals.
Introducing Aromaticity: The ¹H NMR Spectrum of 4-Phenyltetrahydro-2H-pyran
The Target Molecule: Predicted ¹H NMR Spectrum of 4-(2-iodophenyl)tetrahydro-2H-pyran
Building upon the analysis of our model compounds, we can now predict the ¹H NMR spectrum of 4-(2-iodophenyl)tetrahydro-2H-pyran. The key differences will arise from the electronic and steric effects of the iodine substituent on the aromatic ring.
The Aromatic Region: A Detailed Analysis
The ortho-iodine substituent will induce significant changes in the chemical shifts and splitting patterns of the aromatic protons. Iodine, being an electronegative halogen, will deshield the adjacent protons.[2] The expected signals for the aromatic protons are:
-
H6' (ortho to iodine): This proton is expected to be the most deshielded due to the proximity of the iodine atom and will likely appear as a doublet of doublets.
-
H3', H4', H5' (meta and para to iodine): These protons will exhibit complex splitting patterns (multiplets) due to coupling with each other. Their chemical shifts will be influenced by the combined electronic effects of the iodine and the tetrahydropyranyl substituent.
The Aliphatic Region: Subtle Shifts in the Tetrahydropyran Ring
The protons of the tetrahydropyran ring will also experience subtle changes in their chemical shifts due to the altered electronic nature of the phenyl ring and potential long-range steric effects of the bulky iodine atom. The methine proton at C4 (H4) will be directly attached to the substituted phenyl ring and its chemical shift will be a sensitive probe of the electronic environment.
Comparative Data Summary
The following table summarizes the expected ¹H NMR spectral data for our series of compounds. This comparative approach allows for a systematic understanding of the influence of each structural modification.
| Proton | Tetrahydropyran | 4-Phenyltetrahydro-2H-pyran (Predicted) | 4-(2-iodophenyl)tetrahydro-2H-pyran (Predicted) |
| H2/H6 | ~3.63 ppm | ~3.7-4.1 ppm | ~3.7-4.1 ppm |
| H3/H5 | ~1.57 ppm | ~1.6-2.0 ppm | ~1.6-2.0 ppm |
| H4 | ~1.64 ppm | ~2.5-2.9 ppm | ~2.6-3.0 ppm |
| Aromatic H | - | ~7.2-7.4 ppm | ~7.0-7.9 ppm |
Visualizing the Structure-Spectrum Correlation
The following diagram illustrates the structure of 4-(2-iodophenyl)tetrahydro-2H-pyran with the non-equivalent protons labeled, providing a visual aid for the spectral assignments discussed.
Caption: Molecular structure of 4-(2-iodophenyl)tetrahydro-2H-pyran with labeled protons.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of 4-(2-iodophenyl)tetrahydro-2H-pyran, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Calibrate the chemical shift scale using the TMS signal.
-
Conclusion
The analysis of the ¹H NMR spectrum of 4-(2-iodophenyl)tetrahydro-2H-pyran, while predictive in nature, provides a robust framework for understanding the intricate relationship between molecular structure and spectral output. By systematically comparing the foundational tetrahydropyran scaffold with its phenyl- and iodophenyl-substituted derivatives, we can confidently assign the expected proton resonances and appreciate the subtle yet significant electronic and steric influences of the substituents. This comparative and principles-based approach is an invaluable tool for any researcher in the chemical sciences.
References
- Abraham, R. J., et al. "Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers." Journal of the Chemical Society, Perkin Transactions 2 (1998): 1751-1762.
- Eliel, E. L., and Manoharan, M. "Conformational analysis. 42. Monosubstituted tetrahydropyrans." Journal of Organic Chemistry 46.9 (1981): 1959-1962.
- Lambert, J. B., and Vagenas, A. R. "The consequences of an axial phenyl group." Organic Magnetic Resonance 17.4 (1981): 265-269.
- Ainsworth, S. "NMR Chemical Shifts of Protons on Heterocyclic Systems." Journal of the American Chemical Society 87.24 (1965): 5800-5801.
- Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media, 2009.
- Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2014.
- Gunther, H. NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. John Wiley & Sons, 2013.
- Abraham, R. J., et al. "Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling study." Magnetic Resonance in Chemistry 42.5 (2004): 467-477.
-
"Spectral Database for Organic Compounds (SDBS)." National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Fulmer, G. R., et al. "NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist." Organometallics 29.9 (2010): 2176-2179.
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A Comprehensive Guide to the 13C NMR Chemical Shifts of 4-(2-Iodophenyl)tetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for determining the carbon framework of organic molecules. This guide provides an in-depth analysis and comparison of the 13C NMR chemical shifts for 4-(2-iodophenyl)tetrahydro-2H-pyran, a compound of interest in medicinal chemistry and materials science. By leveraging predictive data and comparing it with analogous structures, we offer a detailed interpretation to aid researchers in their analytical endeavors.
Understanding the 13C NMR Spectrum of 4-(2-Iodophenyl)tetrahydro-2H-pyran
dot
Caption: Standard workflow for acquiring a 13C NMR spectrum.
Conclusion
The 13C NMR spectrum of 4-(2-iodophenyl)tetrahydro-2H-pyran is a powerful tool for its structural verification. By understanding the contributions of the tetrahydropyran and 2-iodophenyl moieties and by comparing with known experimental data of similar structures, researchers can confidently assign the observed chemical shifts. The provided experimental protocol offers a robust framework for obtaining high-quality spectra. This guide serves as a valuable resource for scientists engaged in the synthesis and analysis of novel heterocyclic compounds, facilitating more efficient and accurate research and development.
References
-
NMRDB.org: Resurrecting and processing NMR spectra on-line. Chimia, 2008, 62(4), 280-281. [Link]
-
ACD/Labs NMR Predictors. ACD/Labs. [Link]
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Chemaxon NMR Predictor. Chemaxon. [Link]
-
Mnova NMRPredict. Mestrelab Research. [Link]
-
Tetrahydropyran. PubChem, National Institutes of Health. [Link]
-
13-C NMR Protocol for beginners AV-400. University of Notre Dame. [Link]
-
Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry. [Link]
-
A User Guide to Modern NMR Experiments. University of Oxford. [Link]
-
State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. PMC, National Institutes of Health. [Link]
-
Predict 13C NMR spectra. Cheminfo.org. [Link]
-
1,4-Diiodobenzene 13C NMR Spectrum. SpectraBase. [Link]
-
13C NMR. EPFL. [Link]
-
tetrahydro-2H-pyran 13C NMR Chemical Shifts. SpectraBase. [Link]
-
Practical Guidelines to 13C-based NMR Metabolomics. NIST. [Link]
-
Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry. [Link]
-
13C | THF-d8 | NMR Chemical Shifts. NMRS.io. [Link]
-
Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. The Royal Society of Chemistry. [Link]
-
iodobenzene (NMR Spectrum). University of Calgary. [Link]
-
Search Results. Beilstein Journals. [Link]
-
4-Phenyltetrahydro-2H-pyran-4-carbonitrile. BuyersGuideChem. [Link]
-
compared using 13C nmr spectroscopy. Chemrevise. [Link]
-
4-phenyltetrahydro-2h-pyran-4-carbonitrile (C12H13NO). PubChemLite. [Link]
-
A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]
-
A NMR-Based Metabolomic Approach to Investigate the Antitumor Effects of the Novel [Pt(η -C2H4OMe)(DMSO)(phen). ScienceOpen. [Link]8b8a-8b8a8b8a8b8a)
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A Researcher's Guide to the Infrared Spectroscopy of 4-(2-Iodophenyl)tetrahydro-2H-pyran: A Comparative Analysis
In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of novel chemical entities is paramount. For researchers working with substituted heterocyclic compounds, 4-(2-iodophenyl)tetrahydro-2H-pyran presents a unique spectroscopic challenge. This guide provides an in-depth analysis of the expected Infrared (IR) spectrum of this compound, leveraging a comparative approach with its constituent structural motifs: the tetrahydro-2H-pyran ring and the 2-iodophenyl group. By understanding the vibrational signatures of these components, we can build a predictive framework for the full molecule, offering a valuable reference for characterization and quality control.
This guide is intended for researchers, scientists, and drug development professionals who rely on spectroscopic methods for molecular verification. The insights provided are grounded in established spectroscopic principles and data from trusted spectral databases.
Deconstructing the Molecule: A Tale of Two Halves
The vibrational spectrum of 4-(2-iodophenyl)tetrahydro-2H-pyran is best understood by dissecting the molecule into its two primary functional components: the saturated ether ring (tetrahydro-2H-pyran) and the substituted aromatic ring (2-iodophenyl). Each contributes distinct and predictable absorption bands to the overall IR spectrum.
The Tetrahydro-2H-pyran (THP) Moiety: Signature of a Saturated Ether
The tetrahydro-2H-pyran ring is a common structural element in many natural products and pharmaceutical agents. Its IR spectrum is dominated by the vibrations of its C-H and C-O-C bonds.
-
Aliphatic C-H Stretching: Expect strong, sharp peaks in the region of 2950-2850 cm⁻¹ . These correspond to the symmetric and asymmetric stretching vibrations of the CH₂ groups within the pyran ring. The presence of multiple CH₂ groups will likely result in a complex, overlapping set of bands in this region.
-
C-O-C Asymmetric Stretching: The most characteristic peak for an aliphatic ether is the strong, broad absorption band associated with the asymmetric stretching of the C-O-C bond. For THP, this typically appears in the 1100-1050 cm⁻¹ range. This band is often one of the most intense in the spectrum and serves as a key diagnostic marker for the tetrahydropyran ring system.
-
CH₂ Bending (Scissoring): Moderate intensity peaks around 1470-1440 cm⁻¹ can be attributed to the scissoring motion of the CH₂ groups in the ring.
The 2-Iodophenyl Group: Aromatic and Halogen Signatures
The 2-iodophenyl fragment introduces several new vibrational modes, characteristic of a substituted benzene ring and a carbon-halogen bond.
-
Aromatic C-H Stretching: Look for one or more weak to medium sharp peaks just above 3000 cm⁻¹ (typically in the 3100-3000 cm⁻¹ region). These are due to the stretching vibrations of the C-H bonds on the benzene ring.
-
Aromatic C=C Stretching (In-ring): The benzene ring itself gives rise to a series of characteristic absorptions. Expect two to three bands of variable intensity in the 1600-1450 cm⁻¹ region. For a 1,2-disubstituted (ortho) benzene ring, characteristic peaks often appear near 1605-1580 cm⁻¹, 1580-1565 cm⁻¹, and 1475-1435 cm⁻¹ .
-
Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring can be inferred from the strong out-of-plane C-H bending vibrations in the fingerprint region. For an ortho-disubstituted ring, a strong band is expected in the 770-735 cm⁻¹ range. This is a highly diagnostic peak.
-
C-I Stretching: The carbon-iodine bond (C-I) stretching vibration is expected to appear at low frequencies, typically in the 600-500 cm⁻¹ region. This peak may be of weak to medium intensity and can sometimes be difficult to assign definitively in a complex molecule.
The Predicted Spectrum: A Composite Picture
By combining the spectral features of the two moieties, we can construct a predicted IR spectrum for 4-(2-iodophenyl)tetrahydro-2H-pyran. The table below summarizes the expected key absorption bands, their origins, and their anticipated intensities.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Origin | Expected Intensity |
| 3100-3000 | C-H Stretch | Aromatic (Phenyl Ring) | Weak to Medium |
| 2950-2850 | C-H Stretch | Aliphatic (THP Ring) | Strong |
| 1605-1580 | C=C Stretch | Aromatic (Phenyl Ring) | Medium to Weak |
| 1580-1565 | C=C Stretch | Aromatic (Phenyl Ring) | Medium to Weak |
| 1475-1435 | C=C Stretch / CH₂ Bend | Aromatic / Aliphatic | Medium |
| 1100-1050 | C-O-C Asymmetric Stretch | Ether (THP Ring) | Strong, Broad |
| 770-735 | C-H Out-of-Plane Bend | Aromatic (ortho-disubstituted) | Strong |
| 600-500 | C-I Stretch | Aryl Halide | Weak to Medium |
This predicted spectrum provides a robust framework for identifying 4-(2-iodophenyl)tetrahydro-2H-pyran. The most telling features will be the combination of strong aliphatic C-H stretches just below 3000 cm⁻¹, the very strong and broad C-O-C ether stretch around 1100-1050 cm⁻¹, and the strong out-of-plane bending band for ortho-substitution between 770-735 cm⁻¹.
The logical relationship for identifying the key functional groups in 4-(2-iodophenyl)tetrahydro-2H-pyran via IR spectroscopy can be visualized as a decision-making workflow.
Caption: Step-by-step workflow for acquiring an ATR-FTIR spectrum.
Conclusion and Best Practices
The IR spectrum of 4-(2-iodophenyl)tetrahydro-2H-pyran is a composite of its aliphatic ether and ortho-substituted iodophenyl components. By leveraging a comparative analysis of these known structural motifs, researchers can confidently identify the key diagnostic peaks and verify the structure of the target molecule. The combination of strong aliphatic C-H stretches (2950-2850 cm⁻¹), a prominent C-O-C ether band (1100-1050 cm⁻¹), and a characteristic ortho-substitution pattern (~750 cm⁻¹) provides a unique spectral fingerprint. When coupled with the robust and reproducible ATR-FTIR methodology, this guide serves as a practical tool for the routine characterization of this and structurally related compounds in a drug discovery or synthetic chemistry setting.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
NIST Chemistry WebBook. (n.d.). Tetrahydropyran. Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). Iodobenzene. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
Comparative Synthetic Strategies for 4-(2-iodophenyl)tetrahydro-2H-pyran: A Process Chemistry Perspective
Executive Summary
The synthesis of 4-(2-iodophenyl)tetrahydro-2H-pyran presents a specific chemoselective challenge: installing a saturated oxygen heterocycle onto an aromatic ring while preserving a labile ortho-iodine substituent. This iodine handle is critical for downstream diversification (e.g., Suzuki, Sonogashira couplings) but is highly susceptible to dehalogenation under standard reductive conditions.
This guide evaluates three synthetic pathways. Route A (Metal-Halogen Exchange / Ionic Hydrogenation) is identified as the superior methodology, offering the highest reliability for preserving the aryl iodide. Route B (Cross-Coupling / Hydrogenation) is analyzed as a comparative baseline to highlight common pitfalls regarding chemoselectivity.
| Feature | Route A (Recommended) | Route B (Alternative) | Route C (De Novo) |
| Strategy | Knochel Exchange + Ionic Red. | Suzuki Coupling + Catalytic Hyd. | Prins Cyclization |
| Key Reagents | iPrMgCl, Et₃SiH, TFA | Pd(PPh₃)₄, H₂/Pd-C | Aldehyde, Acid |
| Iodine Integrity | High (Non-reductive conditions) | Low (Risk of de-iodination) | Moderate |
| Scalability | High (Batch or Flow) | Moderate | Low (Dilution required) |
| Overall Yield | 65–75% | 30–40% | <20% |
Detailed Route Analysis
Route A: The "Knochel-Ionic" Sequence (Gold Standard)
This route leverages the differential reactivity of halogens to selectively metalate the aromatic ring, followed by a reduction that avoids transition metal catalysts.
Step 1: Selective Magnesiation (The Knochel Exchange)
Using 1,2-diiodobenzene as the starting material, a selective Iodine-Magnesium exchange is performed. According to Knochel's empirical rules, the exchange rate of Ar-I is significantly faster than Ar-Br or Ar-Cl, and sufficiently fast to allow mono-exchange on a diiodo system at controlled temperatures.
-
Precursor: 1,2-diiodobenzene (or 1-bromo-2-iodobenzene, though diiodo is often more cost-effective).
-
Reagent: iPrMgCl (Turbo Grignard not strictly necessary but iPrMgCl·LiCl improves solubility).
-
Electrophile: Tetrahydro-4H-pyran-4-one.[1]
-
Mechanism: The iPr-Mg bond breaks to form the thermodynamically more stable Ar-Mg bond. The ortho-iodine exerts a steric effect but also a slight directing effect.
-
Outcome: Formation of the tertiary alcohol 4-(2-iodophenyl)tetrahydro-2H-pyran-4-ol .
Step 2: Ionic Hydrogenation
The tertiary alcohol must be reduced to the alkane. Standard catalytic hydrogenation (H₂, Pd/C) is contraindicated because it will rapidly cleave the C-I bond (hydrodehalogenation). Instead, Ionic Hydrogenation is used.[2]
-
Reagents: Triethylsilane (Et₃SiH) + Trifluoroacetic Acid (TFA) or BF₃·OEt₂.
-
Mechanism:
-
Acid promotes ionization of the tertiary alcohol to form a benzylic carbocation.
-
The carbocation abstracts a hydride (H⁻) from the silane.
-
-
Selectivity: This method is orthogonal to aryl halides; the C-I bond remains intact.
Route B: The Cross-Coupling Trap (Comparative Analysis)
A common initial thought is to couple the rings first and reduce later. This route often fails in optimization due to competing reactivities.
-
Suzuki Coupling: Reaction of 2-iodophenylboronic acid (or ester) with 4-bromotetrahydro-2H-pyran is difficult due to the lack of activation on the pyran.
-
Reverse Coupling: Coupling 1,2-diiodobenzene with 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester . This works reasonably well to form the alkene intermediate.
-
The Bottleneck (Reduction): The resulting alkene, 4-(2-iodophenyl)-3,6-dihydro-2H-pyran , requires saturation.
-
Catalytic Hydrogenation: Reduces the alkene but strips the iodine.
-
Diimide Reduction: Possible but often requires large excess of reagents and heating, which can degrade the iodide.
-
Recommended Experimental Protocol (Route A)
Objective: Synthesis of 4-(2-iodophenyl)tetrahydro-2H-pyran (10 mmol scale).
Phase 1: Grignard Addition
-
Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, N₂ inlet, and addition funnel.
-
Charge: Add 1,2-diiodobenzene (3.30 g, 10.0 mmol) and anhydrous THF (20 mL). Cool to -40 °C (Acetonitrile/Dry Ice bath).
-
Exchange: Dropwise add isopropylmagnesium chloride (2.0 M in THF, 5.25 mL, 10.5 mmol) over 15 minutes. Maintain internal temp < -35 °C.
-
Checkpoint: Stir for 30 mins. A color change (often to yellow/brown) indicates magnesiation.
-
-
Addition: Dissolve tetrahydro-4H-pyran-4-one (1.10 g, 11.0 mmol) in THF (5 mL). Add dropwise to the Grignard solution at -40 °C.
-
Workup: Allow to warm to 0 °C over 1 hour. Quench with sat. NH₄Cl (20 mL). Extract with EtOAc (3 x 30 mL). Dry (Na₂SO₄) and concentrate.[3]
-
Intermediate: The crude tertiary alcohol (oil) is used directly or purified via silica plug (Hex/EtOAc).
Phase 2: Ionic Reduction
-
Setup: Dissolve the crude alcohol in anhydrous DCM (30 mL) and Triethylsilane (Et₃SiH, 3.2 mL, 20 mmol). Cool to 0 °C.
-
Acidification: Dropwise add Trifluoroacetic Acid (TFA) (7.6 mL, 100 mmol).
-
Caution: Exothermic. Gas evolution (isobutylene from side reactions) may occur.
-
-
Reaction: Stir at 0 °C for 30 mins, then warm to room temperature for 2 hours.
-
Quench: Carefully pour into ice-cold sat. NaHCO₃ (ensure pH > 7).
-
Purification: Extract with DCM. Flash chromatography (0-10% EtOAc in Hexanes) yields the product as a colorless oil/low-melting solid.
Mechanistic Visualization
The following diagram illustrates the divergent pathways and the critical "Safety Lock" provided by Ionic Hydrogenation against de-iodination.
Caption: Mechanistic divergence showing how Ionic Hydrogenation (Route A) avoids the de-iodination trap common in Catalytic Hydrogenation (Route B).
References
-
Knochel, P., et al. (2003).[4] "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition. Link
- Context: Establishes the protocol for selective I/Mg exchange in polyhalogenated arom
-
Carey, F. A., & Tremper, H. S. (1969). "Carbonium ion-silane hydride transfer reactions. II. 2-Phenyl-2-propanol." Journal of the American Chemical Society.[5] Link
- Context: Foundational text on the mechanism of ionic hydrogen
-
Meyers, C., et al. (2010). "Ionic Hydrogenation in the Synthesis of SGLT2 Inhibitors." Organic Process Research & Development. Link
- Context: Demonstrates the industrial applicability of Et₃SiH/BF₃·OEt₂ reduction on pyran-aryl scaffolds similar to the target.
-
Barl, N. M., et al. (2014). "The Halogen/Magnesium-Exchange Using iPrMgCl[6]·LiCl." Heterocycles. Link
- Context: Detailed review of the scope and limitations of the Turbo Grignard exchange, confirming selectivity for Iodine over Bromine/Chlorine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Tetrahydropyran synthesis [organic-chemistry.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Comparison Guide: 4-(2-Iodophenyl)tetrahydro-2H-pyran
Topic: Elemental Analysis Data & Technical Comparison: 4-(2-iodophenyl)tetrahydro-2H-pyran Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
4-(2-iodophenyl)tetrahydro-2H-pyran (CAS: Analogous to 4-phenyl-THP derivatives) is a specialized organo-iodide intermediate used primarily in medicinal chemistry for the construction of C-aryl pyran scaffolds. Unlike its more common para-substituted analogs, the ortho-iodo position offers unique steric geometry and reactivity profiles critical for synthesizing sterically congested biaryl systems via Suzuki-Miyaura or Ullmann couplings.
This guide provides a definitive comparison between the Iodo- and Bromo- variants, detailing elemental analysis standards, validated synthesis protocols, and reactivity data to support decision-making in lead optimization campaigns.
Elemental Analysis & Physicochemical Properties[1][2]
For researchers validating the purity of synthesized or purchased batches, the theoretical elemental composition is the primary benchmark. Deviations >0.4% typically indicate solvent entrapment (often THF or Hexanes) or incomplete reduction of the intermediate alcohol.
Table 1: Theoretical Elemental Analysis (EA)
| Element | Symbol | Atomic Mass | Count | Mass Contribution | Theoretical % |
| Carbon | C | 12.011 | 11 | 132.12 | 45.86% |
| Hydrogen | H | 1.008 | 13 | 13.10 | 4.55% |
| Iodine | I | 126.90 | 1 | 126.90 | 44.05% |
| Oxygen | O | 15.999 | 1 | 16.00 | 5.55% |
| Total | 288.13 g/mol | 100.00% |
Table 2: Comparative Properties (Iodo vs. Bromo Analog)
| Feature | 4-(2-iodophenyl)tetrahydro-2H-pyran | 4-(2-bromophenyl)tetrahydro-2H-pyran |
| Molecular Weight | 288.13 g/mol | 241.13 g/mol |
| Halogen Content | 44.05% (I) | 33.14% (Br) |
| C-X Bond Energy | ~222 kJ/mol (Weaker, more reactive) | ~280 kJ/mol (Stronger, less reactive) |
| Suzuki Reactivity | High: Couples at RT or mild heat (40°C) | Moderate: Requires >80°C + strong ligands |
| Storage Stability | Light Sensitive (Store amber/dark) | Stable at RT |
Synthesis & Characterization Protocol
The synthesis of ortho-substituted aryl pyrans is challenging due to steric hindrance and the lability of the C-I bond. The standard Grignard addition followed by ionic hydrogenation is the most reliable method to preserve the iodine handle.
Recommended Workflow: Selective Metal-Halogen Exchange
Objective: Synthesize 4-(2-iodophenyl)tetrahydro-2H-pyran without scrambling the halogen.
-
Precursor: 1,2-Diiodobenzene (more selective exchange than bromo-iodo analogs).
-
Reagent: i-PrMgCl (Turbo Grignard not strictly necessary, but LiCl adducts improve solubility).
-
Reduction: Ionic Hydrogenation (Et₃SiH + TFA) is preferred over catalytic hydrogenation (H₂/Pd), which causes deiodination.
Step-by-Step Protocol
Step A: Mono-Grignard Formation & Addition
-
Setup: Flame-dry a 3-neck flask under Argon.
-
Exchange: Dissolve 1,2-diiodobenzene (1.0 equiv) in anhydrous THF at -20°C .
-
Activation: Dropwise add i-PrMgCl (1.05 equiv). Stir for 30 min. Note: Iodine-Magnesium exchange is extremely fast and selective at this temperature.
-
Addition: Cool to -40°C . Add tetrahydro-4H-pyran-4-one (1.1 equiv) dissolved in THF.
-
Quench: Warm to RT over 2h. Quench with sat. NH₄Cl. Extract with EtOAc.
-
Intermediate: Isolate 4-(2-iodophenyl)tetrahydro-2H-pyran-4-ol .
Step B: Ionic Hydrogenation (Deoxygenation)
-
Dissolution: Dissolve the tertiary alcohol intermediate in DCM (0.1 M).
-
Reagents: Add Triethylsilane (Et₃SiH) (3.0 equiv).
-
Acidolysis: Cool to 0°C. Dropwise add Trifluoroacetic acid (TFA) (5.0 equiv).
-
Reaction: Stir at RT for 4-12h. Monitor by TLC (disappearance of polar alcohol spot).
-
Workup: Quench with sat. NaHCO₃ (Caution: Gas evolution). Wash organic layer with Na₂S₂O₃ (to remove any I₂ byproduct).
-
Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).
Visualized Reaction Scheme
Figure 1: Selective synthesis pathway preserving the ortho-iodine substituent via ionic hydrogenation.
Performance Comparison: Iodo vs. Bromo[3]
In drug discovery, the choice between Iodo- and Bromo- intermediates often dictates the success of library synthesis.
Cross-Coupling Efficiency (Suzuki-Miyaura)
The C-I bond is significantly longer and weaker than the C-Br bond, facilitating faster oxidative addition by Palladium catalysts.
-
Iodo-Analog: Oxidative addition is often diffusion-controlled. Can be coupled using mild bases (K₂CO₃) and simple ligands (PPh₃) at 40-60°C.
-
Bromo-Analog: Requires higher activation energy. Often necessitates bulky, electron-rich ligands (e.g., SPhos, XPhos) and temperatures >80°C, which may degrade sensitive pyran rings or stereocenters.
Ortho-Effect & Steric Hindrance
The ortho-position is sterically crowded.
-
Advantage Iodo: The large Iodine atom actually helps pre-organize the molecule for coupling in some catalytic cycles (halogen bond directing effects), but primarily, its high reactivity overcomes the steric barrier that often shuts down reactions with the Bromo-analog.
Analytical Validation (NMR)
-
1H NMR (CDCl₃, 400 MHz):
-
Iodo-Analog: The proton ortho to the Iodine (H-3 of phenyl) appears significantly downfield (~7.8 ppm) due to the anisotropic effect of the large Iodine atom.
-
Bromo-Analog: The corresponding proton is less deshielded (~7.5 ppm).
-
Pyran Ring: The methine proton (H-4 of pyran) typically appears as a multiplet around 2.9-3.1 ppm.
-
References
-
Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2008.
-
Carey, F. A., & Tremper, H. S. "Ionic Hydrogenation. Reduction of Benzylic Alcohols." Journal of the American Chemical Society, 1968. (Foundational protocol for Et3SiH/TFA reduction).
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. (Comparative reactivity of Aryl Halides).
-
BenchChem. "Tetrahydro-4H-pyran-4-one: Properties and Applications." (Precursor availability).[1][2][3]
Sources
A Senior Application Scientist's Guide to Validating the Purity of 4-(2-iodophenyl)tetrahydro-2H-pyran Samples
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is a critical determinant of a program's success. The presence of even trace impurities can lead to unforeseen side reactions, altered biological activity, and significant safety concerns. This guide provides an in-depth comparison of three orthogonal analytical techniques for validating the purity of 4-(2-iodophenyl)tetrahydro-2H-pyran, a key building block in the synthesis of various therapeutic agents.
As a Senior Application Scientist, my aim is to equip you with not just the "how," but also the "why." We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. This guide is structured to provide a comprehensive and practical framework for researchers, scientists, and drug development professionals to confidently assess the purity of their 4-(2-iodophenyl)tetrahydro-2H-pyran samples.
The Criticality of Purity for 4-(2-iodophenyl)tetrahydro-2H-pyran
4-(2-iodophenyl)tetrahydro-2H-pyran is a versatile intermediate, often employed in cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination to introduce the tetrahydropyran moiety into a larger molecular scaffold. The purity of this reagent is paramount for several reasons:
-
Stoichiometric Accuracy: Inaccurate quantification of the active reagent due to the presence of impurities can lead to incorrect stoichiometry in subsequent reactions, resulting in lower yields and a more complex impurity profile in the final product.
-
Competing Reactions: Impurities from the synthesis of 4-(2-iodophenyl)tetrahydro-2H-pyran, such as unreacted starting materials or by-products, can participate in side reactions, consuming valuable reagents and complicating purification.
-
Catalyst Poisoning: Residual impurities, particularly those containing sulfur or certain nitrogen heterocycles, can act as catalyst poisons in sensitive cross-coupling reactions, leading to reaction failure.[1]
-
Regulatory Scrutiny: For drug development applications, a thorough understanding and control of the impurity profile of all starting materials and intermediates are regulatory requirements to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[2]
Potential Impurities in 4-(2-iodophenyl)tetrahydro-2H-pyran
A robust analytical strategy begins with an understanding of the potential impurities that may be present. The synthesis of 4-(2-iodophenyl)tetrahydro-2H-pyran often involves a cross-coupling reaction, such as a Suzuki-Miyaura coupling between a dihalobenzene and a suitable organoboron reagent, followed by cyclization.[3][4] Based on these synthetic routes, potential impurities can be categorized as follows:
-
Process-Related Impurities:
-
Starting Materials: Unreacted 1,2-diiodobenzene, 2-iodoaniline, or other precursors.[5]
-
Reagents: Residual boronic acids/esters or their derivatives.[6]
-
By-products: Homocoupling products of the starting materials (e.g., biphenyl derivatives), dehalogenated species, or products of side reactions.[6][7]
-
-
Catalyst-Related Impurities:
-
Degradation Products:
-
Although generally stable, the compound may degrade under harsh conditions of light or temperature, potentially leading to de-iodination or oxidation.
-
Orthogonal Analytical Approaches for Purity Validation
To ensure a comprehensive and reliable assessment of purity, it is best practice to employ at least two orthogonal analytical methods. Orthogonal methods are based on different chemical or physical principles, providing a more complete picture of the sample's composition. In this guide, we will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[9] For a non-volatile, UV-active compound like 4-(2-iodophenyl)tetrahydro-2H-pyran, Reverse-Phase HPLC (RP-HPLC) with a C18 column is the workhorse technique. Detection is achieved by measuring the absorbance of UV light by the analyte as it elutes from the column.[2]
Causality of Experimental Choices:
-
Column: A C18 column is chosen for its versatility and ability to retain moderately non-polar compounds like our target molecule.
-
Mobile Phase: A mixture of acetonitrile and water provides good solubility for the analyte and allows for tunable elution strength. A gradient elution is often preferred to ensure the separation of both early and late-eluting impurities.
-
Detector: The iodophenyl moiety provides a strong chromophore, making UV detection at a wavelength around 230 nm a sensitive and appropriate choice.[9]
Detailed Experimental Protocol: HPLC-UV
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 230 nm
-
Gradient Program:
Time (min) % Mobile Phase B (Acetonitrile) 0 50 15 95 20 95 20.1 50 | 25 | 50 |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 4-(2-iodophenyl)tetrahydro-2H-pyran sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the sample diluent to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the sample diluent to a working concentration of approximately 0.1 mg/mL for analysis.
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent front).
-
Peak identification should be confirmed by comparing the retention time with that of a certified reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[10] The sample is vaporized and separated in a gaseous mobile phase flowing through a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both quantitative data and structural information.[11]
Causality of Experimental Choices:
-
Injection Mode: A split injection is typically used to prevent column overloading with a high-concentration sample.
-
Column: A mid-polarity column (e.g., DB-5ms or equivalent) is a good starting point for the separation of a wide range of aromatic and heterocyclic compounds.
-
Temperature Program: A temperature gradient is essential to ensure the elution of compounds with a range of boiling points.
-
Ionization: Electron Ionization (EI) at 70 eV is the standard method, providing reproducible fragmentation patterns that can be compared to spectral libraries for impurity identification.[11]
Detailed Experimental Protocol: GC-MS
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass selective detector.
-
Capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium (99.999% purity)
-
Sample Solvent: Dichloromethane (HPLC grade)
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 15°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 m/z
Sample Preparation:
-
Prepare a 1 mg/mL solution of the 4-(2-iodophenyl)tetrahydro-2H-pyran sample in dichloromethane.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).
-
Mass spectra of impurity peaks can be compared to the NIST library for tentative identification. The fragmentation pattern of the main peak can confirm the structure of the target compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR is a primary analytical method that allows for the direct quantification of a compound's purity without the need for a reference standard of the analyte itself.[12][13][14] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[12] By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight, the absolute purity of the analyte can be determined.[15]
Causality of Experimental Choices:
-
Internal Standard: Maleic acid is a good choice as it is non-volatile, has a simple 1H NMR spectrum with signals that are unlikely to overlap with the analyte, and is commercially available in high purity.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a versatile solvent that can dissolve a wide range of organic compounds and the internal standard.
-
Acquisition Parameters: A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton being quantified is crucial to ensure complete relaxation of the nuclei between pulses, which is essential for accurate integration.
Detailed Experimental Protocol: qNMR
Instrumentation and Materials:
-
NMR spectrometer (400 MHz or higher).
-
High-precision analytical balance (readable to 0.01 mg).
-
NMR tubes.
-
Internal Standard: Maleic acid (certified reference material, >99.5% purity).
-
Deuterated Solvent: DMSO-d6.
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the 4-(2-iodophenyl)tetrahydro-2H-pyran sample into a clean, dry vial.
-
Accurately weigh approximately 8-10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d6.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (D1): 30 seconds.
-
Number of Scans: 8 to 16 (depending on sample concentration).
-
Acquisition Time: ~4 seconds.
Data Processing and Calculation:
-
Process the 1H NMR spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of the analyte (Ianalyte) and the signal of the internal standard (Istd, the two olefinic protons of maleic acid).
-
Calculate the purity (Panalyte) using the following formula:[12]
Panalyte (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Comparative Performance of Analytical Techniques
The choice of the most suitable analytical technique depends on the specific requirements of the analysis, such as the need for impurity identification, the desired level of accuracy, and available instrumentation. The following table provides a comparative overview of the performance of HPLC-UV, GC-MS, and qNMR for the purity analysis of 4-(2-iodophenyl)tetrahydro-2H-pyran. The values presented are representative and should be experimentally verified for specific instrumentation and sample matrices.[9][16][17][18]
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Liquid-solid phase partitioning | Gas-liquid phase partitioning & mass analysis | Nuclear magnetic resonance |
| Purity Measurement | Relative (Area %) | Relative (Area %) | Absolute (% w/w) |
| Impurity Identification | Tentative (by retention time) | Good (via mass spectral libraries) | Good (for known structures) |
| Limit of Detection (LOD) | ~0.01 - 0.1% | ~0.01 - 0.05% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03 - 0.3% | ~0.03 - 0.15% | ~0.3% |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98-102% (with standard) | 95-105% (with standard) | 99-101% (absolute) |
| Throughput | Moderate | Moderate to High | Low to Moderate |
Conclusion and Recommendations
Validating the purity of 4-(2-iodophenyl)tetrahydro-2H-pyran is a critical step in ensuring the quality and reliability of subsequent synthetic transformations and the final products. This guide has provided a comparative overview of three powerful and orthogonal analytical techniques: HPLC-UV, GC-MS, and qNMR.
-
HPLC-UV is a robust and widely accessible technique for routine quality control and for the quantification of known, UV-active impurities.
-
GC-MS offers excellent separation efficiency for volatile impurities and provides invaluable structural information for the identification of unknown process-related by-products.
-
qNMR stands out as a primary method for obtaining an accurate, absolute purity value without the need for a specific certified reference standard of the analyte, making it an indispensable tool for the characterization of new chemical entities and for establishing the purity of in-house reference materials.
For a comprehensive and self-validating purity assessment, it is highly recommended to use a combination of these techniques. A typical workflow would involve initial purity screening by HPLC-UV or GC-MS to assess the overall impurity profile, followed by qNMR to determine the absolute purity of the main component. This multi-faceted approach provides a high degree of confidence in the quality of your 4-(2-iodophenyl)tetrahydro-2H-pyran samples, thereby mitigating risks and accelerating your research and development programs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
